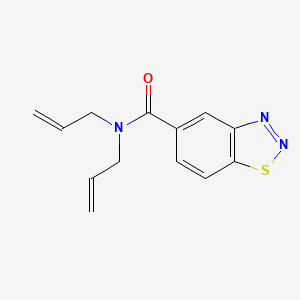
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating a method that could be adapted for the synthesis of related compounds (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been elucidated through various analytical techniques. X-ray crystallography has confirmed the structure of analogous compounds, providing insights into their geometric configuration and establishing a foundation for understanding the molecular structure of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide derivatives (Browne et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide have been studied, including their behavior under various conditions and their reactivity towards different reagents. These studies contribute to a comprehensive understanding of the compound's chemical behavior and potential applications.
Physical Properties Analysis
The physical properties of 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. For instance, crystallographic studies provide detailed information on the crystalline structure, which is essential for the material's characterization and application (Demir et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Bischler-Napieralski Reaction Applications
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including derivatives related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, has been studied for synthesizing 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural configuration of these compounds, such as the E-isomer of the 3,4-dimethoxyphenyl derivative, was confirmed by X-ray crystallographic analysis, showcasing its potential for further chemical applications and synthesis of complex organic compounds (Browne, Skelton, & White, 1981).
Chemical Properties and Applications
Herbicidal Activity
Derivatives of benzamides, including those structurally related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have been identified as herbicidally active compounds. These derivatives demonstrate potential agricultural utility for controlling annual and perennial grasses in various crops, showcasing the application of such compounds in the development of new herbicides with specific target action modes (Viste, Cirovetti, & Horrom, 1970).
Material Science and Engineering
Polyamide Synthesis
Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has explored the potential of such materials for various applications. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000).
Antipathogenic Research
Antipathogenic Properties
The synthesis and evaluation of new thiourea derivatives, including those with structural elements related to 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide, have shown significant antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIMULHIUYNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
